molecular formula C6H10ClN3O2 B8314551 3-Amino-N-isoxazol-3-yl-propionamide hydrochloride

3-Amino-N-isoxazol-3-yl-propionamide hydrochloride

Cat. No. B8314551
M. Wt: 191.61 g/mol
InChI Key: QXOAZKSPXUKBEL-UHFFFAOYSA-N
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Patent
US07799810B2

Procedure details

[2-(Isoxazol-3-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester (0.702 g, 2.76 mmol) in dioxane (5 ml) is treated with 4M HCl in dioxane (3.44 ml) and stirred at room temperature for 3 days. The solvent is removed in vacuo and co-evaporated with toluene to afford the title compound as a pale brown solid.
Name
[2-(Isoxazol-3-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.702 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10](=[O:17])[NH:11][C:12]1[CH:16]=[CH:15][O:14][N:13]=1)(C)(C)C.[ClH:19]>O1CCOCC1>[ClH:19].[NH2:7][CH2:8][CH2:9][C:10]([NH:11][C:12]1[CH:16]=[CH:15][O:14][N:13]=1)=[O:17] |f:3.4|

Inputs

Step One
Name
[2-(Isoxazol-3-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.702 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(NC1=NOC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3.44 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and co-evaporated with toluene

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.NCCC(=O)NC1=NOC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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